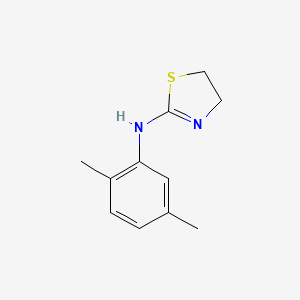![molecular formula C23H22Cl2N2O3S2 B11098301 2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11098301.png)
2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: The starting material, 4-methylphenyl, undergoes nitration to form 4-methyl-2-nitrophenyl. This intermediate is then reduced to 4-methyl-2-aminophenyl.
Sulfonylation: The amino group of 4-methyl-2-aminophenyl is sulfonylated using chlorosulfonic acid to yield 3-chloro-4-methylphenylsulfonyl chloride.
Coupling Reaction: The sulfonyl chloride is then reacted with 2-[(4-chlorophenyl)sulfanyl]ethylamine under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and anilino groups, leading to the formation of sulfoxides and nitroso derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl groups, converting them to amines or thiols, respectively.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide, potassium thiolate, or amines under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfoxides, nitroso derivatives, amines, thiols, and various substituted derivatives depending on the specific nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of sulfonyl and anilino groups suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The structural features of the compound suggest it might exhibit activity against certain diseases, including cancer or bacterial infections.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The anilino and sulfanyl groups may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide
- 2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-bromophenyl)sulfanyl]ethyl}acetamide
- 2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-fluorophenyl)sulfanyl]ethyl}acetamide
Uniqueness
The uniqueness of 2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, the presence of both chloro and sulfanyl groups may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H22Cl2N2O3S2 |
|---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide |
InChI |
InChI=1S/C23H22Cl2N2O3S2/c1-17-5-11-22(12-6-17)32(29,30)27(20-4-2-3-19(25)15-20)16-23(28)26-13-14-31-21-9-7-18(24)8-10-21/h2-12,15H,13-14,16H2,1H3,(H,26,28) |
InChI Key |
OEOHWLIRMSHUAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isothiazole, 4,5-dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]-](/img/structure/B11098227.png)
![Benzyl {1-[(3,4-dimethylphenyl)amino]-1-oxopropan-2-yl}carbamate](/img/structure/B11098230.png)
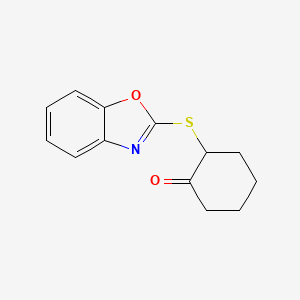
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098241.png)
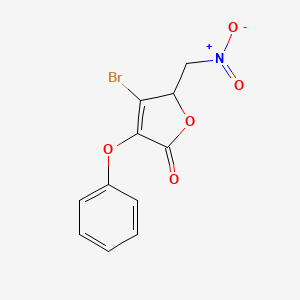
![3-chloro-N'-[(E)-1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B11098244.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} phenyl(prop-2-en-1-yl)carbamothioate](/img/structure/B11098254.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11098258.png)
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11098259.png)
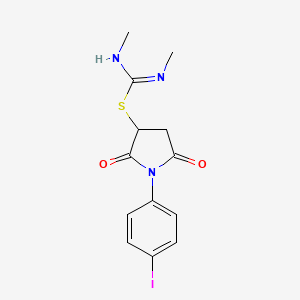
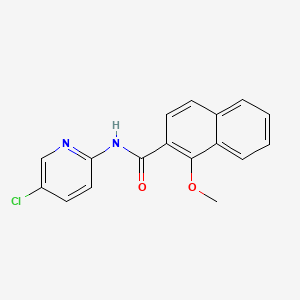
![2-{(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B11098270.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11098274.png)
